Cyclohexan-1-one tert-butylhydrazone
Description
Cyclohexan-1-one tert-butylhydrazone is a hydrazone derivative of cyclohexanone, where the carbonyl group is condensed with a tert-butylhydrazine moiety. These derivatives are often synthesized for applications in pharmaceuticals, materials science, and energy-dense fuels due to their tunable reactivity and steric/electronic properties .
Properties
CAS No. |
37426-22-5 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H20N2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h12H,4-8H2,1-3H3 |
InChI Key |
JWJIUAWMOSFEKA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NN=C1CCCCC1 |
Canonical SMILES |
CC(C)(C)NN=C1CCCCC1 |
Other CAS No. |
37426-22-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclohexanone Derivatives
The following analysis compares Cyclohexan-1-one tert-butylhydrazone with structurally or functionally analogous compounds, focusing on synthesis, substituent effects, and applications.
Key Observations :
- This contrasts with smaller substituents like methylamino or methoxyphenyl groups (e.g., ), which prioritize electronic modulation over steric effects.
- Synthetic Routes: Cyclohexanone derivatives are commonly synthesized via condensation reactions (e.g., Claisen-Schmidt for chalcones , aldol for furan-methylene derivatives ). Hydrazones like the target compound would likely require hydrazine condensation under acidic or basic conditions.
- Functional Diversity : Substituents dictate applications. For example, furan-methylene groups enable π-conjugation for fuel precursors , while aromatic amines (e.g., methoxyphenyl) are tailored for CNS activity in pharmaceuticals .
Physicochemical and Application-Based Comparisons
Thermal Stability and Energy Density :
- The bis-chalcone derivative () exhibits high thermal stability due to its rigid, halogenated aromatic rings, making it suitable for materials science.
- Aldol-derived furan-methylene compounds (e.g., C11 and C16 in ) have high volumetric energy densities (>35 MJ/L), outperforming conventional biofuels.
Pharmaceutical Relevance :
- In contrast, hydrazones may exhibit chelation properties or serve as prodrugs.
Reactivity in Condensation Reactions :
- Cyclohexanone’s carbonyl group reacts selectively with aldehydes (e.g., benzaldehyde in ) or amines (e.g., methylamine in ). Tert-butylhydrazone formation would require precise stoichiometry to avoid side products like Schiff bases or over-condensation.
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